![molecular formula C7H9IO2 B3249949 rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one CAS No. 19914-92-2](/img/structure/B3249949.png)
rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Übersicht
Beschreibung
rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one: is a bicyclic compound featuring an iodo substituent and an oxabicyclo framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one typically involves the iodination of a precursor compound, such as 6-oxabicyclo[3.2.1]octan-7-one. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodo group in rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products may include azides, nitriles, or thioethers.
Oxidation Products: Oxidation can yield iodo derivatives with higher oxidation states.
Reduction Products: Reduction typically results in the formation of hydroiodides or deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various surfaces or carriers, facilitating the study of biological processes.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes in medical research.
Industry:
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one exerts its effects depends on the specific application. In bioconjugation, the iodo group facilitates the formation of stable covalent bonds with nucleophilic sites on biomolecules. In radiolabeling, the iodine atom allows for the tracking and imaging of biological processes through radioactive decay .
Vergleich Mit ähnlichen Verbindungen
rel-(1R,4R,5R)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: This compound features a bromo substituent instead of an iodo group, leading to different reactivity and applications.
6,8-Dioxabicyclo[3.2.1]octan-7-one: A related compound with a different bicyclic framework, used in the synthesis of cyclic oligoesters.
Uniqueness: rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for radiolabeling applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .
Eigenschaften
IUPAC Name |
(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2/t4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFLEWPYOOJPZ-HSUXUTPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2C[C@@H]1C(=O)O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
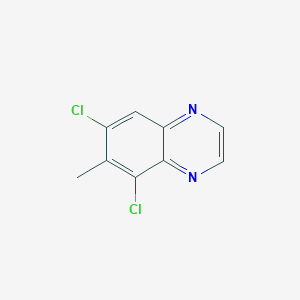
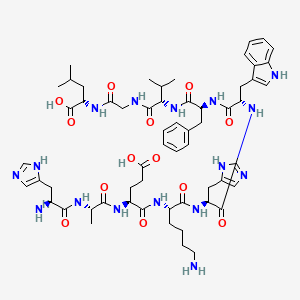

![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B3249887.png)
![tert-Butyl N-{[4-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B3249903.png)
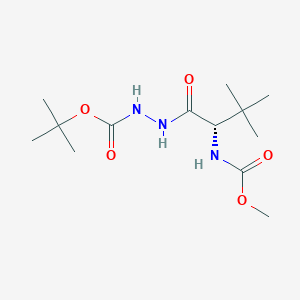
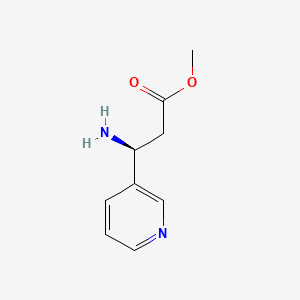
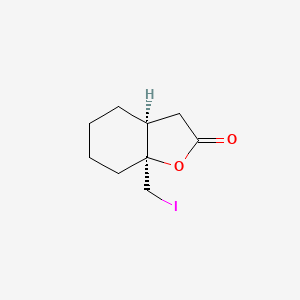



![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3249940.png)
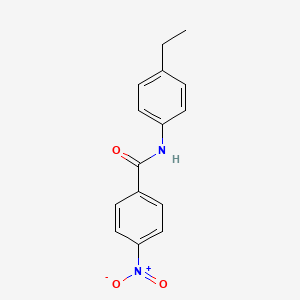
![1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B3249956.png)
